molecular formula C10H12O B8793338 6-Methylindan-4-ol CAS No. 20294-32-0

6-Methylindan-4-ol

Cat. No.: B8793338
CAS No.: 20294-32-0
M. Wt: 148.20 g/mol
InChI Key: ZYSDYEFSMQZMQA-UHFFFAOYSA-N
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Description

6-Methylindan-4-ol is a bicyclic organic compound consisting of an indane backbone (a benzene ring fused to a cyclopentane ring) with a methyl group at the 6-position and a hydroxyl group at the 4-position. The evidence instead includes related compounds such as pyrimidinols, alkenols, and heterocyclic derivatives, which will be discussed in this comparative analysis.

Properties

CAS No.

20294-32-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C10H12O/c1-7-5-8-3-2-4-9(8)10(11)6-7/h5-6,11H,2-4H2,1H3

InChI Key

ZYSDYEFSMQZMQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C(=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinols

Pyrimidinols, such as 6-Methyl-2-(methylthio)pyrimidin-4-ol () and 4-Amino-2-(methylthio)-6-pyrimidinol (), are heterocyclic compounds with a hydroxyl group on a pyrimidine ring. Key comparisons include:

Property 6-Methyl-2-(methylthio)pyrimidin-4-ol 4-Amino-2-(methylthio)-6-pyrimidinol
Molecular Formula C₆H₈N₂OS C₅H₇N₃OS
Functional Groups -OH, -SMe, -CH₃ at C6 -OH, -SMe, -NH₂ at C4
Applications Pharmaceutical intermediates, agrochemicals Antibacterial agents, enzyme inhibitors
Key Differences Lacks an amino group; methyl substitution at C6 Amino group enhances hydrogen bonding and bioactivity

Pyrimidinols are often optimized for solubility and bioactivity through substitutions, contrasting with indanols, which may prioritize stereochemical rigidity.

Aliphatic Alcohols

Compounds like (E)-6-Methylhept-4-en-1-ol () and 6-Methyl-6-hepten-4-yn-2-ol () are unsaturated aliphatic alcohols. These differ from 6-Methylindan-4-ol in backbone structure but share hydroxyl and methyl functional groups:

Property (E)-6-Methylhept-4-en-1-ol 6-Methyl-6-hepten-4-yn-2-ol
Molecular Formula C₈H₁₆O C₈H₁₂O
Functional Groups -OH, -CH₃, alkene -OH, -CH₃, alkene, alkyne
Applications Fragrance intermediates, solvents Specialty polymers, synthetic precursors
Key Differences Linear chain with a double bond Branched chain with triple and double bonds

Aliphatic alcohols generally exhibit higher volatility and lower thermal stability compared to bicyclic indanols.

Key Research Findings

  • Synthetic Accessibility: Pyrimidinols (e.g., ) are often synthesized via cyclocondensation reactions, while alkenols () require olefin metathesis or Grignard additions .
  • Biological Activity: Pyrimidinols with amino groups () show enhanced antimicrobial activity due to improved hydrogen bonding , a feature absent in methyl-substituted variants ().
  • Physicochemical Properties : Aliphatic alcohols () have lower boiling points (~180–220°C) compared to bicyclic or aromatic alcohols, which often exceed 250°C due to increased molecular rigidity.

Limitations and Data Gaps

The provided evidence lacks direct information on this compound, limiting precise comparisons. Structural analogs like pyrimidinols and alkenols differ significantly in ring systems and applications. Further studies on indanol derivatives are needed to elucidate their unique properties.

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